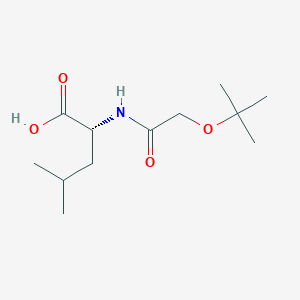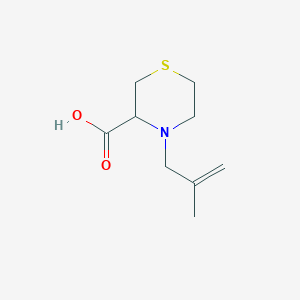
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is a heterocyclic compound featuring a thiomorpholine ring substituted with a carboxylic acid group and a 2-methylprop-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized from 1,2-amino alcohols and α-haloacid chlorides through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the 2-Methylprop-2-en-1-yl Group: This step involves the alkylation of the thiomorpholine ring with 2-methylprop-2-en-1-yl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as transition metals may be employed to facilitate the reactions, and advanced purification methods like crystallization and chromatography are used to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiomorpholine ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The 2-methylprop-2-en-1-yl group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiomorpholine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2-Methylprop-2-en-1-yl)thiomorpholine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as enzyme inhibitors or receptor agonists/antagonists, contributing to the treatment of various diseases .
Industry
In the industrial sector, this compound can be used in the synthesis
Eigenschaften
Molekularformel |
C9H15NO2S |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
4-(2-methylprop-2-enyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2S/c1-7(2)5-10-3-4-13-6-8(10)9(11)12/h8H,1,3-6H2,2H3,(H,11,12) |
InChI-Schlüssel |
IWCNFCFXWAOJOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CN1CCSCC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


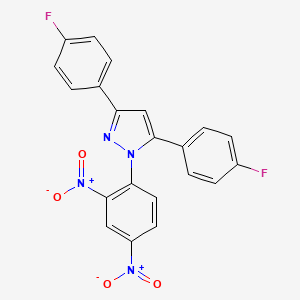
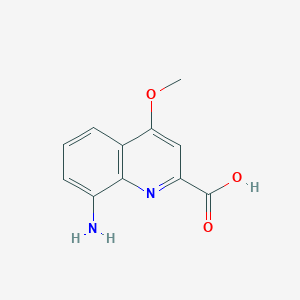
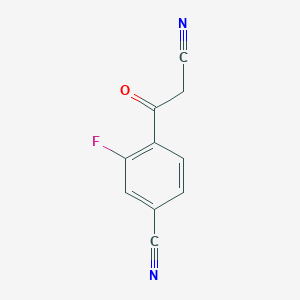
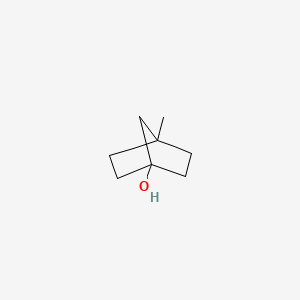
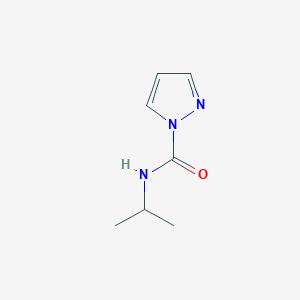
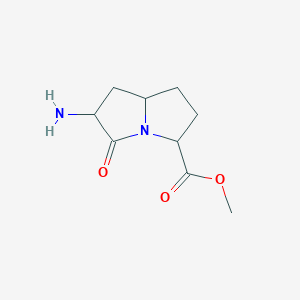
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
amine](/img/structure/B12854130.png)
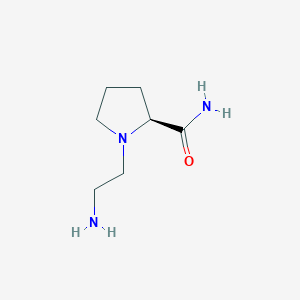
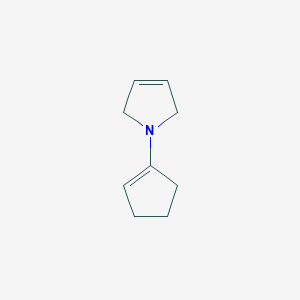
![Di-tert-butyl 1,8-diazaspiro[6.6]tridecane-1,8-dicarboxylate](/img/structure/B12854143.png)
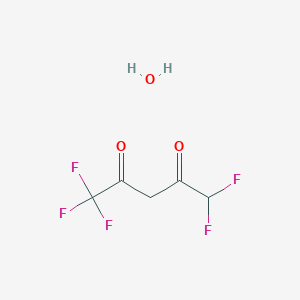
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
